Cas no 157138-36-8 (5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile)

5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile is a specialized heterocyclic compound featuring a thiazole core functionalized with methoxy, methanesulfinyl, and cyano groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (cyano, sulfinyl) substituents enhances its reactivity in nucleophilic and electrophilic transformations. The methanesulfinyl group further contributes to its utility in asymmetric synthesis and as a precursor for sulfone derivatives. This compound’s stability and well-defined reactivity profile make it suitable for controlled functionalization, offering versatility in constructing complex molecular architectures.
5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile structure
157138-36-8 structure
Product Name:5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile
CAS No:157138-36-8
MF:C6H6N2O2S2
MW:202.254038333893
CID:6078694
PubChem ID:20393126
Update Time:2025-05-21

5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • EN300-37405722
    • 157138-36-8
    • SCHEMBL11562824
    • 5-methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile
    • 5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile
    • Inchi: 1S/C6H6N2O2S2/c1-10-5-4(3-7)6(11-8-5)12(2)9/h1-2H3
    • InChI Key: VNUCBLUODIAFQJ-UHFFFAOYSA-N
    • SMILES: S(C)(C1=C(C#N)C(=NS1)OC)=O

Computed Properties

  • Exact Mass: 201.98706979g/mol
  • Monoisotopic Mass: 201.98706979g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 110Ų

5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile Pricemore >>

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Additional information on 5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile

5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile: A Comprehensive Overview

The compound with CAS No. 157138-36-8, known as 5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of thiazoles, which are five-membered heterocycles containing sulfur and nitrogen atoms. Thiazoles are widely studied due to their unique electronic properties and versatility in applications ranging from pharmaceuticals to advanced materials.

5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile is characterized by its substituted thiazole ring with a methanesulfinyl group at position 5, a methoxy group at position 3, and a cyano group at position 4. These substituents contribute to the compound's electronic structure and reactivity, making it a valuable substrate for further chemical transformations. Recent studies have highlighted the importance of such substituted thiazoles in the development of novel materials with tailored properties.

The synthesis of 5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the cyclization of suitable precursors under acidic or basic conditions, followed by functionalization to introduce the desired substituents. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has enabled researchers to confirm the structure and purity of this compound with unprecedented accuracy.

In terms of applications, 5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile has shown promise in several areas. In pharmaceutical chemistry, its unique electronic properties make it a potential candidate for drug development programs targeting specific biological pathways. Recent research has explored its role as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles.

Moreover, this compound has garnered attention in materials science due to its ability to form stable coordination complexes with transition metals. These complexes exhibit interesting magnetic and optical properties, making them suitable for applications in spintronics and optoelectronics. Researchers have also investigated its potential as a precursor for synthesizing advanced polymers and nanoparticles with tailored functionalities.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile. Quantum mechanical calculations have revealed that the presence of electron-withdrawing groups such as the cyano group significantly alters the electronic distribution within the thiazole ring, enhancing its reactivity towards electrophilic substitution reactions.

In conclusion, 5-Methanesulfinyl-3-methoxy-1,2-thiazole-4-carbonitrile (CAS No. 157138-36-8) is a versatile compound with a wide range of potential applications in chemistry and materials science. Its unique structure and reactivity make it an attractive target for further research and development. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing our understanding of heterocyclic chemistry and its practical applications.

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